molecular formula C14H16NO2P B14426138 Methyl [(2-aminophenyl)methyl]phenylphosphinate CAS No. 82632-03-9

Methyl [(2-aminophenyl)methyl]phenylphosphinate

Cat. No.: B14426138
CAS No.: 82632-03-9
M. Wt: 261.26 g/mol
InChI Key: UZGIPKNWHKFVSM-UHFFFAOYSA-N
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Description

Methyl [(2-aminophenyl)methyl]phenylphosphinate is an organic compound with the molecular formula C14H16NO2P It is a phosphinate ester, which means it contains a phosphorus atom bonded to an oxygen atom and two organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(2-aminophenyl)methyl]phenylphosphinate can be achieved through several methods. One common approach involves the reaction of a benzyl halide with a phosphinate ester under basic conditions. For example, the reaction of benzyl bromide with dimethyl phosphinate in the presence of a base such as sodium hydride can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes as those used in laboratory settings are employed, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-aminophenyl)methyl]phenylphosphinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [(2-aminophenyl)methyl]phenylphosphinate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl [(2-aminophenyl)methyl]phenylphosphinate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or other proteins, inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(2-aminophenyl)methyl]phenylphosphinate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both a methyl and a phenyl group provides distinct reactivity and properties compared to similar compounds .

Properties

CAS No.

82632-03-9

Molecular Formula

C14H16NO2P

Molecular Weight

261.26 g/mol

IUPAC Name

2-[[methoxy(phenyl)phosphoryl]methyl]aniline

InChI

InChI=1S/C14H16NO2P/c1-17-18(16,13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h2-10H,11,15H2,1H3

InChI Key

UZGIPKNWHKFVSM-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC1=CC=CC=C1N)C2=CC=CC=C2

Origin of Product

United States

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